Lipophilicity Advantage Over 4-Boronobenzohydrazide
The target compound shows a computed ACD/LogP of −0.16, compared with −0.38 for the non‑fluorinated 4‑boronobenzohydrazide. This difference of +0.22 log units translates to approximately 1.66‑fold higher lipophilicity, which can improve passive membrane permeability and oral bioavailability in lead compounds while retaining sufficient aqueous solubility for in‑vitro assays. [1]
| Evidence Dimension | Octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = −0.16 |
| Comparator Or Baseline | 4‑Boronobenzohydrazide (CAS 850567‑95‑2): ACD/LogP = −0.38 |
| Quantified Difference | ΔLogP = +0.22 (factor ~1.66× higher lipophilicity) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00; predicted from chemical structure |
Why This Matters
A 0.22‑unit logP increase can meaningfully shift a compound’s ADME profile; researchers needing a balance between solubility and permeability should select the fluorinated variant.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010;5(3):235–248. doi:10.1517/17460441003605098 View Source
